![molecular formula C11H13N3 B1488508 [3-(1-metil-1H-pirazol-4-il)fenil]metanamina CAS No. 1178650-39-9](/img/structure/B1488508.png)

[3-(1-metil-1H-pirazol-4-il)fenil]metanamina

Descripción general

Descripción

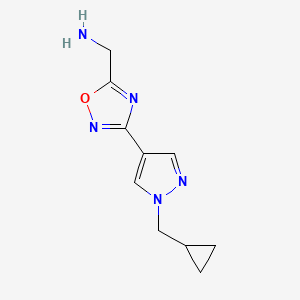

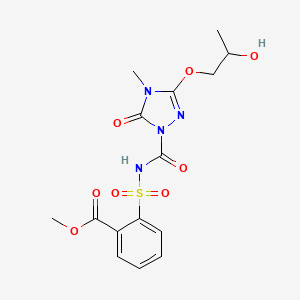

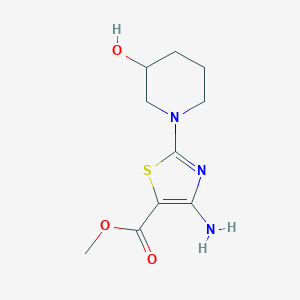

“[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine” is a compound with the molecular weight of 187.24 . It is also known as “1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine” and "(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine" . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of pyrazole-containing compounds, such as “[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine”, involves various methods including intermediate derivatization methods (IDMs) . The synthesis process can be influenced by the type of substituent on the phenyl group, with electron-drawing groups generally leading to higher yields .Molecular Structure Analysis

The InChI code for this compound is "1S/C11H13N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8,12H2,1H3" . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving pyrazole-containing compounds are diverse and can be influenced by various factors . For instance, the reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Physical And Chemical Properties Analysis

“[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine” is a solid at room temperature . It has a molecular weight of 187.24 .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los compuestos con un grupo pirazol se han estudiado por sus posibles propiedades anticancerígenas. Por ejemplo, derivados como los mencionados en un estudio de Springer han mostrado una actividad citotóxica prometedora contra las células cancerosas.

Agentes Antimicrobianos

Los derivados del pirazol también se han explorado como agentes antimicrobianos. Un estudio de De Gruyter analiza los estudios de acoplamiento molecular de estos compuestos, lo que indica su posible uso para combatir infecciones microbianas.

Actividad Anti-hiperplasia Prostática

Se ha realizado investigación sobre los derivados del pirazol por su actividad contra la hiperplasia prostática, una condición que causa un agrandamiento de la glándula prostática .

Propiedades Antioxidantes

Algunos compuestos de pirazol se han sintetizado y evaluado por sus actividades antioxidantes, las cuales son cruciales para proteger las células del estrés oxidativo .

Estrategias de Síntesis

La síntesis de derivados bispirazolicos ha visto el desarrollo de diversas estrategias, las cuales podrían ser aplicables a [3-(1-metil-1H-pirazol-4-il)fenil]metanamina para crear nuevos compuestos con aplicaciones potenciales .

Agentes Citotóxicos

Se han diseñado y sintetizado nuevos derivados del pirazol con el objetivo de descubrir posibles agentes citotóxicos, lo que podría ser relevante para el compuesto en cuestión .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the pyrazole ring and the phenyl group may contribute to the compound’s ability to bind to its targets .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular functions .

Pharmacokinetics

The compound’s molecular weight (18724 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Based on the structure of the compound, it may influence cellular processes by interacting with various targets .

Action Environment

The action, efficacy, and stability of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. The compound is stable at room temperature .

Propiedades

IUPAC Name |

[3-(1-methylpyrazol-4-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12/h2-5,7-8H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRQVGOBMMJNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)

![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)

![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)

![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)